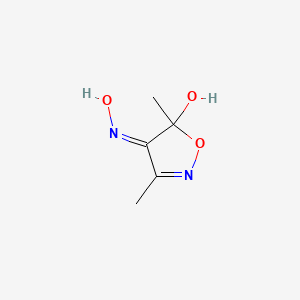
5-Hydroxy-3,5-dimethylisoxazol-4(5H)-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3,5-dimethylisoxazol-4(5H)-one oxime is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of hydroxyl and oxime functional groups, which can impart unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3,5-dimethylisoxazol-4(5H)-one oxime typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as β-keto esters and hydroxylamine.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced through selective oxidation reactions.
Formation of Oxime: The oxime functional group can be formed by reacting the corresponding ketone or aldehyde with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-3,5-dimethylisoxazol-4(5H)-one oxime can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxime or hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted isoxazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-3,5-dimethylisoxazol-4(5H)-one oxime would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of hydroxyl and oxime groups can influence its binding affinity and reactivity with these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylisoxazole: Lacks the hydroxyl and oxime groups, resulting in different chemical properties.
5-Hydroxyisoxazole: Contains the hydroxyl group but lacks the dimethyl and oxime groups.
Isoxazole-4(5H)-one: Lacks the hydroxyl and oxime groups, resulting in different reactivity.
Uniqueness
5-Hydroxy-3,5-dimethylisoxazol-4(5H)-one oxime is unique due to the combination of hydroxyl, dimethyl, and oxime groups, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H8N2O3 |
|---|---|
Poids moléculaire |
144.13 g/mol |
Nom IUPAC |
(4Z)-4-hydroxyimino-3,5-dimethyl-1,2-oxazol-5-ol |
InChI |
InChI=1S/C5H8N2O3/c1-3-4(6-9)5(2,8)10-7-3/h8-9H,1-2H3/b6-4- |
Clé InChI |
QIBIZPIECFGQTL-XQRVVYSFSA-N |
SMILES isomérique |
CC\1=NOC(/C1=N\O)(C)O |
SMILES canonique |
CC1=NOC(C1=NO)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



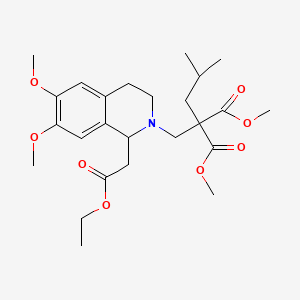
![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
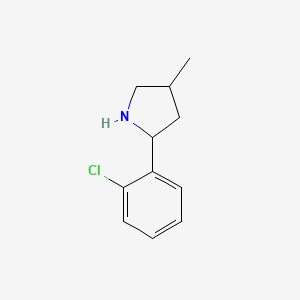

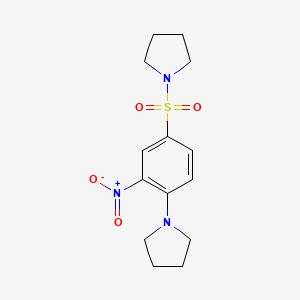


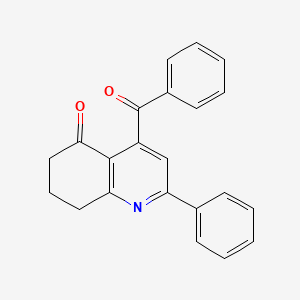
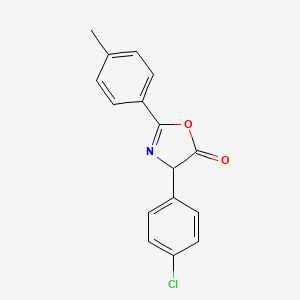

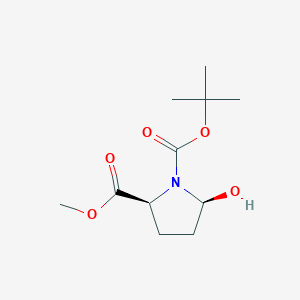
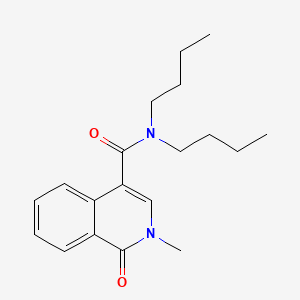
![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
